2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
説明
2-[(5Z)-5-[(2,6-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:
- A (5Z)-5-[(2,6-dichlorophenyl)methylidene] group at position 5, contributing steric bulk and electron-withdrawing effects due to the dichloro substitution.
- A 3-methylbutanoic acid substituent at position 3, introducing carboxylic acid functionality for solubility and bioactivity modulation.
This compound’s Z-configuration at the methylidene group ensures planar geometry, critical for molecular interactions. Its synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo acids, analogous to methods described for structurally related thiazolidinones .
特性
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S2/c1-7(2)12(14(20)21)18-13(19)11(23-15(18)22)6-8-9(16)4-3-5-10(8)17/h3-7,12H,1-2H3,(H,20,21)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFBTCUGVJASV-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (CAS No. 307342-46-7) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₈H₁₁Cl₂N₃O₅S₂
- Molecular Weight: 484.33 g/mol
- Structural Features: The compound features a thiazolidinone ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | < 10 |
| Compound B | U251 (human glioblastoma) | < 20 |
| Compound C | HT29 (human colorectal carcinoma) | < 30 |
The presence of electron-donating groups, such as methoxy or chloro substituents on the phenyl ring, appears to enhance the cytotoxicity of these compounds .
Anticonvulsant Activity
Thiazolidinones have also been explored for their anticonvulsant properties. In pre-clinical studies, certain thiazole-bearing compounds demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone structure can significantly influence anticonvulsant efficacy .
The mechanism by which thiazolidinones exert their biological effects often involves:
- Inhibition of Key Enzymes: Many thiazolidinones inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
-
Study on Antitumor Activity:
In a study published in MDPI, a series of thiazolidinone derivatives were synthesized and tested against several cancer cell lines. The results indicated that modifications at specific positions on the thiazolidinone ring significantly enhanced their cytotoxic activity compared to standard chemotherapeutics like doxorubicin . -
Anticonvulsant Efficacy:
Another investigation focused on the anticonvulsant potential of thiazolidinone derivatives. The study found that certain analogs could eliminate tonic extensor phases in seizure models, suggesting a promising avenue for developing new anticonvulsant medications .
類似化合物との比較
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities (e.g., antimicrobial, anticancer) modulated by substituent variations. Below is a systematic comparison:
Substituent Variations at Position 5 (Arylidene Group)
The arylidene group at position 5 significantly impacts electronic and steric properties:
Variations at Position 2 (Functional Groups)
The substituent at position 2 influences hydrogen-bonding and stability:
Key Insight: Sulfanylidene groups offer redox activity, whereas hydrazono groups enable conjugation, affecting drug metabolism and target engagement .
Modifications at Position 3 (Acid Moiety)
The carboxylic acid substituent modulates solubility and pharmacokinetics:
| Compound | Position 3 Substituent | Solubility (logP) | Bioavailability |
|---|---|---|---|
| Target Compound | 3-Methylbutanoic Acid | Moderate (logP ~2.5) | Balanced absorption/excretion |
| Propanoic Acid Analog | Propanoic Acid | Higher solubility (logP ~1.8) | Rapid renal clearance |
| Esterified Analog | Ethyl Ester | Low (logP ~3.2) | Prodrug activation required |
Key Insight: The 3-methylbutanoic acid group balances lipophilicity and solubility, optimizing tissue penetration without excessive hydrophobicity .
Research Findings and Structural Insights
- Synthetic Flexibility: The target compound’s synthesis mirrors methods for related thiazolidinones, employing cyclocondensation in DMF/acetic acid .
- Crystallography : Tools like SHELXL () refine crystal structures, confirming Z-configuration and planarity critical for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
